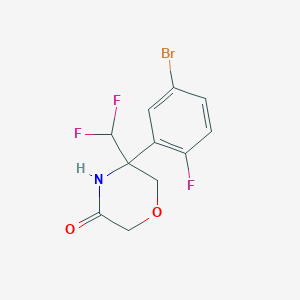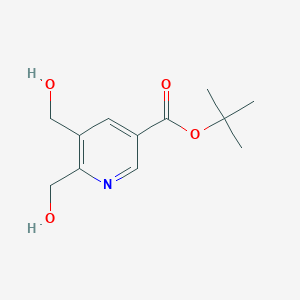
Tert-butyl 5,6-bis(hydroxymethyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 5,6-bis(hydroxymethyl)nicotinate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group attached to the pyridine ring, along with two hydroxymethyl groups at the 5 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,6-bis(hydroxymethyl)pyridine-3-carboxylate typically involves the reaction of pyridine derivatives with tert-butyl esters and hydroxymethylating agents. One common method involves the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is prepared by reacting 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere .
Industrial Production Methods
化学反応の分析
Types of Reactions
Tert-butyl 5,6-bis(hydroxymethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group in precursor compounds can be reduced to an amine group.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Tert-butyl 5,6-bis(hydroxymethyl)nicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 5,6-bis(hydroxymethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and metabolic processes. Detailed studies on the exact mechanism of action are limited, and further research is needed to elucidate the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure with a pyrrolidine ring instead of a pyridine ring.
Tert-butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Contains a pyrrolo[2,3-b]pyridine ring system.
Uniqueness
Tert-butyl 5,6-bis(hydroxymethyl)nicotinate is unique due to the specific positioning of the hydroxymethyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
tert-butyl 5,6-bis(hydroxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)8-4-9(6-14)10(7-15)13-5-8/h4-5,14-15H,6-7H2,1-3H3 |
InChIキー |
SWYFJTIOEHAINL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)CO)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
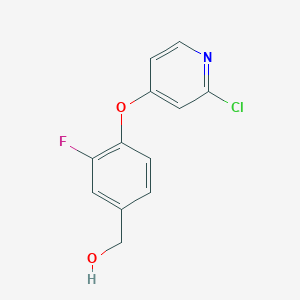
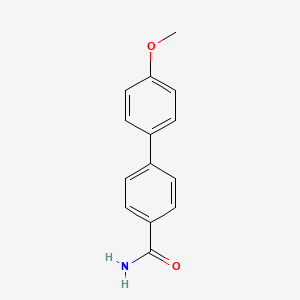
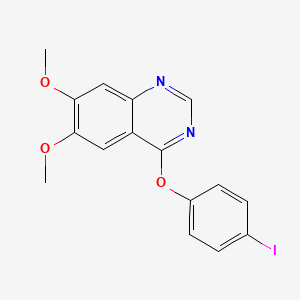
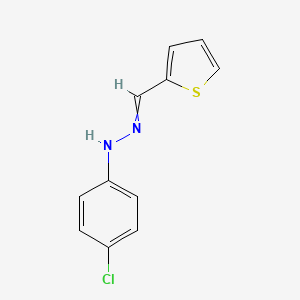
![tert-butyl 4-[(2S)-3-amino-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B8355112.png)
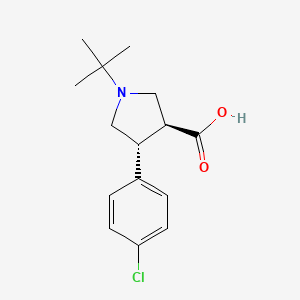
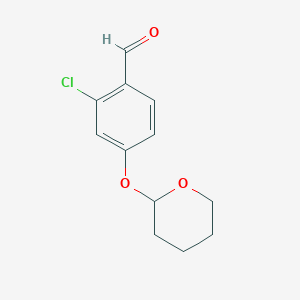
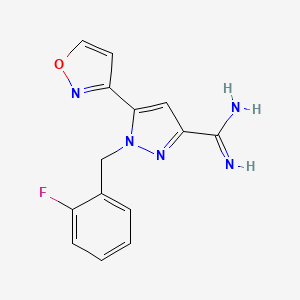
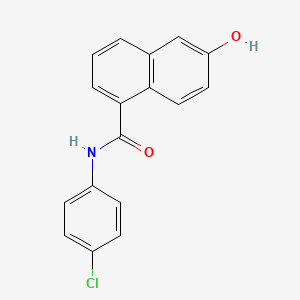
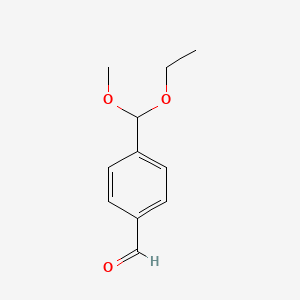
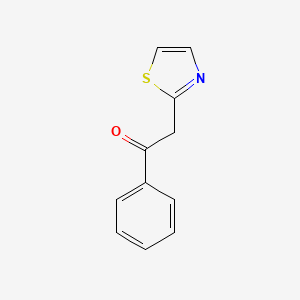
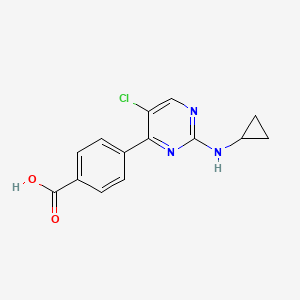
![N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine](/img/structure/B8355167.png)
